10-Undecynoic acid

Description

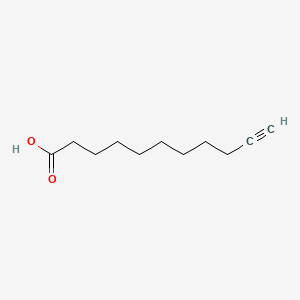

Structure

3D Structure

Properties

IUPAC Name |

undec-10-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOUTNMJEFWJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075219 | |

| Record name | 10-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2777-65-3 | |

| Record name | 10-Undecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2777-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-UNDECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F79G7H1WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 10-Undecynoic Acid from Castor Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-undecynoic acid, a valuable bifunctional molecule, utilizing castor oil as a renewable feedstock. The process is primarily a two-stage conversion involving the pyrolysis of a castor oil derivative to yield an intermediate, 10-undecenoic acid, which is subsequently converted to the final product, this compound. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthesis pathway and experimental workflows.

Introduction

This compound is a fatty acid derivative of significant interest in various fields, including pharmaceuticals, polymers, and fine chemicals, owing to its terminal alkyne and carboxylic acid functionalities.[1][2] Castor oil, a non-edible vegetable oil, serves as an abundant and sustainable starting material for its synthesis.[1] The primary component of castor oil, ricinoleic acid, is the key precursor for this chemical transformation.

The synthesis route involves two main steps:

-

Pyrolysis: Thermal cracking of ricinoleic acid (or its esters) to produce 10-undecenoic acid (also known as undecylenic acid) and heptanal.[3]

-

Conversion: Transformation of the terminal alkene of 10-undecenoic acid into an alkyne to yield this compound.

This guide will delve into the technical details of each of these stages.

Stage 1: Pyrolysis of Castor Oil Derivatives to 10-Undecenoic Acid

The initial step in the synthesis is the thermal cleavage of ricinoleic acid, the major fatty acid in castor oil (80-90%).[2][4] This can be achieved through the pyrolysis of castor oil directly, or its transesterified form, methyl ricinoleate.[3][5] The pyrolysis reaction cleaves the C11-C12 bond of the ricinoleate molecule to yield methyl 10-undecenoate and heptanal.[6] The methyl ester is then hydrolyzed to 10-undecenoic acid.[3]

This protocol is a synthesized representation based on common practices in the field.[5][6][7]

Materials:

-

Methyl ricinoleate (produced by transesterification of castor oil)

-

Continuous pilot-plant scale pyrolysis reactor

-

Distilled water

Procedure:

-

Prepare a mixture of methyl ricinoleate and 25% distilled water.

-

Set the pyrolysis reactor temperature to the desired level (e.g., 530-575 °C).

-

Introduce the mixture into the reactor at a constant mass flow rate (e.g., 400 g/h).

-

Maintain a specific residence time within the reactor (e.g., 17-32 seconds).

-

The pyrolysis products, primarily methyl undecenoate and heptanal, are collected after condensation.

-

The resulting bio-oil is then subjected to fractional distillation to separate methyl undecenoate from heptanal and other byproducts.

-

The purified methyl undecenoate is then hydrolyzed to 10-undecenoic acid.

The yield of 10-undecenoic acid and heptanal is highly dependent on the pyrolysis conditions, particularly the temperature.

| Starting Material | Pyrolysis Temperature (°C) | Residence Time (s) | 10-Undecenoic Acid Yield (%) | Heptanal Yield (%) | Reference |

| Ricinoleic Acid | 530 | 17-32 | 17.8 | 15.2 | [5] |

| Castor Oil | 530 | 17-32 | 16.5 | - | [5] |

| Castor Oil | 550 | - | 36.0 | 24.8 | [8] |

| Methyl Ester | 530 | 17-32 | - | 20.7 | [5] |

| Methyl Ricinoleate | 562 (Optimal) | - | 47.9 (as methyl ester) | 28.0 | [7] |

Note: Yields can vary based on reactor design and other process parameters.

Stage 2: Conversion of 10-Undecenoic Acid to this compound

The second stage of the synthesis involves the conversion of the terminal double bond of 10-undecenoic acid into a triple bond. This is typically achieved through a two-step process: bromination of the alkene followed by a double dehydrobromination.[9]

The following protocol is based on the procedure described in Organic Syntheses.[9]

Part A: Bromination of 10-Undecenoic Acid

-

Dissolve 50 g (0.271 mole) of 10-undecenoic acid in 210 ml of dry ether in a flask equipped with a stirrer.

-

Cool the solution to below 0°C using an ice bath.

-

Add approximately 15 ml of bromine dropwise with constant stirring, maintaining the temperature below 0°C, until the color of bromine persists.

-

Remove excess bromine by adding a few drops of 10-undecenoic acid until the color disappears.

-

The resulting solution of 10,11-dibromohendecanoic acid in ether is used directly in the next step.

Part B: Dehydrobromination

-

In a 3-liter three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, prepare sodamide (NaNH2).

-

Introduce 1.5 liters of liquid ammonia into the flask.

-

With stirring, add 1.2–1.5 g of anhydrous ferric chloride as a catalyst.

-

Add 6 g of metallic sodium in portions to convert the iron salt to catalytic iron.

-

After the evolution of hydrogen ceases, add the remainder of the sodium (total of 27.7 g, 1.2 g atoms) in pieces and stir for an additional 30 minutes.

-

Slowly add the ethereal solution of 10,11-dibromohendecanoic acid from Part A to the sodamide suspension.

-

Stir the reaction mixture for 6 hours.

-

After an additional hour of stirring (with the condenser removed), slowly add an excess of solid ammonium chloride (40 g, 0.74 mole) to destroy any remaining sodamide.

-

Allow the ammonia to evaporate overnight.

-

Add 400–500 ml of water to the residue and stir until all solids are dissolved.

-

Acidify the aqueous solution containing the sodium salt of the product with 6N hydrochloric acid.

-

Extract the product with three 200-ml portions of ether.

-

Combine the ethereal extracts, wash with water until the aqueous phase has a pH of 5–6, and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

Fractionally distill the residual oil under vacuum. Collect the fraction boiling at 124–130°C/3 mm.

-

Recrystallize the collected fraction twice from petroleum ether (b.p. 30–60°) to obtain white crystals of this compound.

| Step | Reactants | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| Dehydrobromination | 10,11-Dibromohendecanoic Acid | Sodamide in liquid ammonia | This compound | 38-49 | 42.5-43 | [9] |

Conclusion

The synthesis of this compound from castor oil represents a viable and sustainable route to a valuable chemical intermediate. The process, while involving high-temperature pyrolysis and cryogenic conditions for the subsequent conversion, is well-established. The yields are moderate to good, and the starting material is a non-edible, renewable resource. This guide provides the foundational technical information for researchers and professionals looking to explore or optimize this important chemical transformation. Further research may focus on improving the efficiency and environmental footprint of the pyrolysis step and developing alternative, milder methods for the alkyne formation.

References

- 1. Undecylenic acid: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]

- 6. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 10-Undecynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 10-undecynoic acid, a valuable bifunctional molecule in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~11.0 - 12.0 | Broad Singlet | 1H |

| -CH₂-COOH | 2.35 | Triplet | 2H |

| -C≡CH | 2.18 | Triplet | 2H |

| -C≡CH | 1.94 | Triplet | 1H |

| -CH₂-CH₂-COOH | 1.63 | Quintet | 2H |

| -CH₂-C≡CH | 1.53 | Quintet | 2H |

| -(CH₂)₄- | 1.2-1.4 | Multiplet | 8H |

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary with concentration and solvent purity.[1][2]

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (ppm) |

| -COOH | ~180 |

| -C≡CH | ~84 |

| -C≡CH | ~68 |

| -CH₂-COOH | ~34 |

| -(CH₂)n- | ~24-29 |

| -CH₂-C≡CH | ~18 |

Note: The exact chemical shifts of the long alkyl chain carbons can overlap.

The following is a general protocol for acquiring NMR spectra of this compound.[3][4]

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer.[5]

-

For ¹H NMR, a standard single-pulse experiment is used with a spectral width of 0-15 ppm and 16 to 64 scans are averaged.[3]

-

For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 0-220 ppm, and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.[3]

-

A relaxation delay of 1-2 seconds is typically used between scans.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the terminal alkyne groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~3300 | -C≡C-H | C-H Stretch | Strong, Sharp |

| 3300-2500 | -COOH | O-H Stretch | Strong, Broad |

| ~2920, ~2850 | -CH₂- | C-H Stretch | Strong |

| ~2120 | -C≡C- | C≡C Stretch | Weak |

| ~1710 | C=O | C=O Stretch | Strong |

| ~1465 | -CH₂- | C-H Bend | Medium |

| ~1285 | C-O | C-O Stretch | Medium |

| ~940 | -COOH | O-H Bend | Medium, Broad |

Note: The broad O-H stretch of the carboxylic acid is a hallmark of its hydrogen-bonded dimer form.[1]

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.[6][7]

-

Sample Preparation (ATR):

-

Sample Preparation (Transmission - Neat Liquid):

-

Data Acquisition:

-

Record a background spectrum of the empty instrument (or clean ATR crystal).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[7]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Electron Ionization (EI) is a common technique for the analysis of small molecules.

| m/z | Proposed Fragment | Relative Intensity |

| 182 | [M]⁺ (Molecular Ion) | Low |

| 165 | [M-OH]⁺ | Moderate |

| 136 | [M-H₂O-C₂H₂]⁺ | Moderate |

| 95 | High | |

| 81 | High | |

| 67 | High | |

| 55 | High | |

| 41 | Very High (Base Peak) |

Note: The molecular ion peak for straight-chain carboxylic acids can be weak or absent in EI-MS. The fragmentation pattern is characterized by cleavage alpha to the carbonyl group and various rearrangements.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of fatty acids like this compound, often after derivatization.

-

Sample Preparation (Derivatization):

-

To improve volatility and chromatographic properties, the carboxylic acid is often converted to its methyl ester (FAME) or trimethylsilyl (TMS) ester.[12][13]

-

For methylation, react this compound with a methylating agent like BF₃-methanol or diazomethane.

-

For silylation, react with a silylating agent like BSTFA.

-

-

Gas Chromatography:

-

Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a polar column for FAMEs).

-

A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to elute the compound.[13]

-

-

Mass Spectrometry:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

For EI, an electron energy of 70 eV is standard.[13]

-

The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. This compound(2777-65-3) 1H NMR [m.chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Undec-10-ynoic acid [webbook.nist.gov]

- 12. 10-Undecenoic acid, TMS derivative [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

Solubility Profile of 10-Undecynoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 10-undecynoic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require detailed information on the handling and application of this compound. The guide includes a summary of available solubility data, a detailed experimental protocol for solubility determination, and an overview of the compound's biological activity, including a visualization of its antifungal mechanism.

Introduction to this compound

This compound is a terminal acetylenic fatty acid with the chemical formula C₁₁H₁₈O₂. Its unique structure, featuring a triple bond at the terminus of an eleven-carbon chain, imparts distinct chemical properties and biological activities. It is a valuable building block in organic synthesis and has garnered interest for its potential applications in pharmacology and materials science. Understanding its solubility in different solvent systems is critical for its effective use in research and development.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications, from reaction chemistry to formulation development. The available data on the solubility of this compound is summarized below. It is important to note that quantitative data for this compound is scarce in publicly available literature. Therefore, data for the closely related compound, 10-undecenoic acid, is also provided for reference, with the structural difference (a terminal double bond instead of a triple bond) clearly noted.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| 10-Undecenoic Acid | Water | 27.8 mg/mL | Not Specified | Data from a single supplier; contradicts other sources. |

| Water | 0.0737 mg/mL | 30 | [1] | |

| DMSO | 58 mg/mL | Not Specified | ||

| Ethanol | 37 mg/mL | Not Specified | ||

| This compound | Water | Sparingly Soluble | Not Specified | [2] |

| Chloroform | Slightly Soluble | Not Specified | [3] | |

| Ethyl Acetate | Slightly Soluble | Not Specified | [3] |

Disclaimer: The quantitative solubility data for 10-undecenoic acid should be treated with caution due to conflicting reports, particularly regarding its solubility in water. The data for 10-undecenoic acid is provided as an estimate for its acetylenic analog.

Qualitative Solubility Summary:

-

10-Undecenoic Acid: Generally reported to be soluble in alcohols, chloroform, and diethyl ether. It is considered insoluble in water.[1][4]

-

This compound: Described as slightly soluble in chloroform and ethyl acetate.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a fatty acid, such as this compound, in an organic solvent. This method is based on the principle of isothermal saturation followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle by letting the container stand in the thermostat for at least 2 hours, or by centrifugation.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization upon cooling.

-

Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

HPLC Method: A reversed-phase C18 column is typically suitable. Detection can be achieved using a UV detector (if the compound has a chromophore) or a more universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

GC Method: The fatty acid may need to be derivatized (e.g., to its methyl ester) prior to analysis to improve volatility and peak shape. A Flame Ionization Detector (FID) is commonly used for quantification.

-

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Biological Activity: Antifungal Mechanism of Action

This compound and its unsaturated analog, 10-undecenoic acid, are known for their antifungal properties.[5][6][7] The primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[5][6] This leads to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[5][6] Additionally, it is believed to interfere with key cellular processes such as the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]

The following diagram illustrates the proposed antifungal mechanism of action.

Caption: Proposed antifungal mechanism of this compound.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While quantitative data remains limited, the provided qualitative information and data for analogous compounds offer valuable guidance for researchers. The detailed experimental protocol provides a robust framework for determining precise solubility values in specific solvent systems. Furthermore, understanding the antifungal mechanism of this compound can inform its application in the development of new therapeutic agents. Further research is warranted to establish a comprehensive quantitative solubility profile of this versatile fatty acid.

References

- 1. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 2777-65-3 [m.chemicalbook.com]

- 4. 10-ウンデセン酸 puriss., meets analytical specification of Ph. Eur., BP, USP, 98-100.5% | Sigma-Aldrich [sigmaaldrich.com]

- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. What is Undecenoic Acid used for? [synapse.patsnap.com]

10-Undecynoic Acid: A Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: 10-Undecynoic acid (10-UDYA), also commonly known as undecylenic acid, is an unsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil.[1] It has long been recognized for its potent biological activities, particularly its antifungal properties, which have been utilized in over-the-counter topical treatments for skin infections like athlete's foot and ringworm.[2][3][4] Emerging research has further elucidated its efficacy as an antibacterial and anti-biofilm agent, highlighting its potential as a versatile therapeutic compound. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action in various biological systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism 1: Antifungal Activity

The primary and most well-documented activity of this compound is its fungistatic and fungicidal action, particularly against Candida albicans, a major opportunistic human pathogen. The mechanism is multifaceted, targeting key virulence factors and cellular processes.

Inhibition of Fungal Morphogenesis and Biofilm Formation

A critical virulence factor for C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, a process essential for tissue invasion and biofilm formation.[5][6] this compound potently inhibits this morphological transition.[2][6][7]

-

Mechanism: At sub-lethal concentrations, 10-UDYA abolishes the yeast-to-hypha transition, which is a crucial initial step for biofilm development.[8][9] This inhibition is observed at concentrations that do not affect the overall growth rate, indicating a specific effect on morphogenesis rather than general toxicity.[6] Studies have shown that at concentrations of 4 mM and above, the transition to the filamentous phase is completely blocked.[5][10]

-

Consequences: By preventing hyphal growth, 10-UDYA effectively inhibits the formation of structured, drug-resistant biofilms.[8] The resulting biofilms are poorly organized and significantly easier to eradicate.[10]

Disruption of Cell Membrane Integrity

Like many fatty acids, 10-UDYA's lipophilic nature allows it to interact with and disrupt the fungal cell membrane.[11]

-

Mechanism: It is proposed that 10-UDYA integrates into the lipid bilayer of the cell membrane, which destabilizes its structure and increases permeability.[11] This leads to the leakage of essential intracellular components, ultimately causing cell death.[3][11] Scanning electron microscopy reveals that treatment with 10-UDYA causes the fungal cell surface to become crumpled and shrunken, with an atrophic appearance, even at low concentrations.[5][12]

-

Related Targets: Some evidence suggests that 10-UDYA may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its integrity.[11] It may also inhibit enzymes involved in lipid metabolism.[1][6]

Downregulation of Virulence-Associated Genes

This compound has been shown to significantly reduce the transcription of genes that encode key virulence factors in C. albicans.

-

Mechanism: Treatment with 10-UDYA leads to the down-regulation of genes encoding hydrolytic enzymes, such as secreted aspartic proteases (SAPs), lipases (LIBs), and phospholipases (PLBs).[5][9][10] These enzymes are crucial for host tissue degradation and nutrient acquisition.

-

Hyphal-Specific Gene Inhibition: The expression of hyphal-specific genes, such as Hyphal Wall Protein 1 (HWP1), is also significantly reduced.[5][8] This provides a molecular basis for the observed inhibition of morphogenesis.

Core Mechanism 2: Antibacterial Activity

This compound also demonstrates significant antibacterial effects, particularly against cariogenic oral streptococci such as Streptococcus mutans and S. sobrinus.[13] Its action targets biofilm formation, adherence, and acid tolerance mechanisms.

Inhibition of Biofilm Formation and Adherence

10-UDYA is a potent inhibitor of bacterial biofilm development and can eradicate pre-existing biofilms.[13][14]

-

Anti-Adherence: The compound effectively inhibits both sucrose-dependent and sucrose-independent adherence of bacteria to surfaces.[13] Due to its lipophilic, "surfactant-like" nature, it is proposed to decrease the hydrophobic interactions between bacteria and surfaces, thereby preventing the initial attachment required for biofilm formation.[13]

-

Biofilm Inhibition: It demonstrates a dose-dependent inhibition of biofilm formation, with complete inhibition observed at its bactericidal concentration.[13][15]

Disruption of Membrane Function and Acid Tolerance

A key mechanism in its antibacterial action is the disruption of the bacterial cell membrane and its associated functions, which are critical for survival in the acidic environment of dental plaque.[13]

-

Membrane Disruption: Similar to its antifungal action, the lipophilic nature of 10-UDYA allows it to cross and incorporate into the bacterial plasma membrane, disrupting its physiological organization.[13]

-

Inhibition of Aciduricity: This membrane disruption impairs the bacteria's acid tolerance response (ATR).[13] 10-UDYA treatment significantly reduces the survival rate of S. mutans at low pH.[13][14]

-

F1F0-ATPase Inhibition: The activity of the membrane-bound F1F0-ATPase, an enzyme crucial for pumping protons out of the cell to maintain a tolerable internal pH, is inhibited by 10-UDYA.[13][14] This inhibition compromises the bacteria's ability to survive acidic conditions.

-

Reduced Acidogenicity: The compound also impairs the acid-producing capability (acidogenicity) of S. mutans, as evidenced by reduced lactic acid levels and a more stable pH in treated cultures.[13]

Other Biological Activities

Beyond its primary antimicrobial roles, this compound has been shown to interfere with other microbial processes and exhibit activity in other biological contexts.

-

Iron Chelation: While not a direct action of 10-UDYA itself, derivatives such as 10-undecanhydroxamic acid have demonstrated strong antimicrobial activity by chelating iron ions, thereby limiting this essential nutrient's availability for microbial growth.[17]

-

Neuroprotective Effects: In non-microbial systems, 10-UDYA has shown neuroprotective effects, including the ability to inhibit Aβ oligomerization, scavenge reactive oxygen species (ROS), and inhibit μ-calpain activity.[16][18]

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the antimicrobial and anti-biofilm activity of this compound against key pathogens.

Table 1: Antibacterial Activity against Oral Streptococci (S. mutans & S. sobrinus) [13][14][15]

| Parameter | Definition | Concentration (mg/mL) | Effect |

| MIC | Minimum Inhibitory Concentration | 2.5 | Bacteriostatic |

| MBC | Minimum Bactericidal Concentration | 5.0 | Bactericidal (99.9999% kill after 3h) |

| MBIC₉₀ | Min. Biofilm Inhibitory Conc. (90%) | 2.5 | 90% inhibition of biofilm formation |

| MBIC₁₀₀ | Min. Biofilm Inhibitory Conc. (100%) | 5.0 | Complete inhibition of biofilm formation |

| MBBC | Min. Biofilm Bactericidal Conc. | 5.0 | ~30% reduction in pre-existing biofilm biomass |

| MBEC₅₀ | Min. Biofilm Eradication Conc. (50%) | 7.0 | >50% eradication of pre-existing biofilm |

Table 2: Antifungal Activity against Candida albicans [5][6][8][10]

| Parameter | Concentration | Effect |

| Biofilm Inhibition | > 3 mM | Effective inhibition of biofilm formation |

| Morphogenesis Inhibition | 10 µM | Sevenfold reduction in germ tube formation |

| > 4 mM | Complete abolishment of yeast-to-hypha transition |

Experimental Protocols

This section details the methodologies for key experiments used to determine the mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC/MBC)

-

Objective: To determine the minimum concentration of 10-UDYA that inhibits growth (MIC) or kills (MBC) the target microorganism.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., S. mutans or C. albicans) to a defined concentration (e.g., 0.5–2.5 x 10³ cells/mL for yeast, 0.4–5 x 10⁴ conidia/mL for molds) in a suitable broth medium (e.g., BHI for bacteria, RPMI-1640 for fungi).[19][20]

-

Serial Dilution: Prepare two-fold serial dilutions of 10-UDYA in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for S. mutans, 35°C for C. albicans) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is read as the lowest concentration of 10-UDYA that causes complete visual inhibition of growth.[15]

-

MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate without the drug. After incubation, the MBC is the lowest concentration that resulted in no colony formation.[14][21]

-

Biofilm Inhibition and Eradication Assays

-

Objective: To quantify the effect of 10-UDYA on the formation of new biofilms and the viability of pre-existing biofilms.

-

Methodology:

-

Biofilm Formation (for MBIC): In a 96-well plate, add serial dilutions of 10-UDYA and a standardized microbial inoculum. Incubate for 24-48 hours to allow biofilm formation.

-

Biofilm Eradication (for MBEC/MBBC): First, grow biofilms in a 96-well plate for 24 hours. Then, remove the planktonic cells and add fresh media containing serial dilutions of 10-UDYA to the pre-formed biofilms. Incubate for another 24 hours.[13]

-

Quantification (Crystal Violet): Wash plates to remove non-adherent cells. Stain the remaining biofilm with 0.1% crystal violet. Solubilize the stain (e.g., with ethanol) and measure the absorbance to quantify biofilm biomass.

-

Quantification (Metabolic Activity): Use viability assays like alamarBlue or XTT. Add the reagent to the wells and measure the colorimetric or fluorometric signal, which correlates with metabolic activity.[21]

-

F1F0-ATPase Activity Assay

-

Objective: To measure the effect of 10-UDYA on the proton-pumping activity of F1F0-ATPase in bacteria.

-

Methodology:

-

Cell Preparation: Treat bacterial cells (planktonic or from a biofilm) with varying concentrations of 10-UDYA.

-

Permeabilization: Permeabilize the cells with a detergent like toluene to allow ATP to enter the cell and reach the enzyme.

-

Enzyme Reaction: Initiate the reaction by adding ATP. The F1F0-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).

-

Phosphate Quantification: Stop the reaction after a set time and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

Analysis: Compare the amount of Pi released in treated samples to untreated controls. A reduction in Pi indicates inhibition of ATPase activity.[13]

-

References

- 1. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. approvedscience.com [approvedscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Undecylenic acid inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. | Semantic Scholar [semanticscholar.org]

- 9. yeastinfection.org [yeastinfection.org]

- 10. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound is a new anti-adherent agent killing biofilm of oral Streptococcus spp. | PLOS One [journals.plos.org]

- 15. This compound is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 10-Undecynoic Acid: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the anticipated thermal stability and decomposition profile of 10-undecynoic acid. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this particular compound. Consequently, this document outlines the expected thermal behavior based on the known chemistry of long-chain carboxylic acids and terminal alkynes, alongside standardized methodologies for its experimental determination.

Theoretical Thermal Profile

This compound, a bifunctional molecule featuring a terminal alkyne and a carboxylic acid, is expected to exhibit a complex thermal decomposition pathway. The stability of the molecule will be influenced by the integrity of both the carbon-carbon triple bond and the carboxylic acid functional group.

Expected Thermal Events:

-

Melting: As a solid at room temperature, this compound will first undergo a phase transition from solid to liquid upon heating. The melting point is a key indicator of purity.

-

Boiling and Evaporation: Following melting, an increase in temperature will lead to the boiling and evaporation of the compound. In an open or vented system, this will register as a mass loss in thermogravimetric analysis.

-

Decomposition: At elevated temperatures, the molecule is expected to decompose. Potential decomposition pathways could include:

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety is a common thermal decomposition route for carboxylic acids.

-

Alkyne Reactions: The terminal alkyne is a high-energy functional group. At high temperatures, it may undergo various reactions such as polymerization, cyclization, or cleavage, leading to a variety of smaller volatile molecules and a non-volatile carbonaceous residue.

-

Without experimental data, the precise onset temperature of decomposition and the specific decomposition products remain theoretical.

Quantitative Data Summary

As no specific experimental studies detailing the thermal analysis of this compound were identified, a quantitative data table cannot be provided at this time. The following table is a template that would be populated following experimental analysis as described in the protocols below.

| Thermal Property | Value (°C) | Method |

| Melting Point (Tm) | TBD | DSC |

| Onset of Decomposition (Tonset) | TBD | TGA |

| Temperature at Max Weight Loss | TBD | TGA |

| Residue at End Temperature (%) | TBD | TGA |

TBD: To Be Determined

Recommended Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound loses mass due to evaporation and decomposition, and to quantify the amount of mass lost.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA sample pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) from ambient temperature to a final temperature (e.g., 600 °C).

-

A constant heating rate is applied (e.g., 10 °C/min).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of mass loss and the temperatures of maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the heat flow associated with these events.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) will show endothermic peaks for events like melting and exothermic peaks for events like decomposition or polymerization.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental analyses.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public domain, a theoretical assessment based on its chemical structure allows for the prediction of its general thermal behavior. To obtain precise data, the experimental protocols for TGA and DSC outlined in this guide are recommended. Such studies would provide valuable insights for researchers, scientists, and drug development professionals in understanding the thermal limitations and potential degradation pathways of this compound, which is crucial for its handling, storage, and application in various formulations.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Self-Assembly Properties of 10-Undecynoic Acid on Surfaces

This technical guide provides a comprehensive overview of the self-assembly properties of this compound (also referred to by its common name, undecylenic acid, when the terminal alkyne is a vinyl group) on various surfaces. The formation of well-ordered self-assembled monolayers (SAMs) is critical for applications ranging from surface functionalization and biocompatibilization to the development of novel drug delivery systems and biosensors. This document details the experimental protocols for forming and characterizing these monolayers, presents key quantitative data, and visualizes the underlying processes.

Introduction to this compound Self-Assembly

This compound is a bifunctional molecule featuring a terminal alkyne (or alkene in the case of undecenoic acid) group and a terminal carboxylic acid group. This structure makes it an ideal candidate for forming robust, covalently attached self-assembled monolayers on various substrates. The terminal alkyne/alkene can form a stable bond with hydride-terminated surfaces like silicon, while the carboxylic acid headgroup can be oriented outwards, providing a versatile platform for further chemical modifications, such as the attachment of biomolecules or nanoparticles.

The self-assembly process is typically driven by the chemisorption of the terminal functional group onto the substrate, followed by the organization of the alkyl chains through van der Waals interactions. This results in a densely packed, ordered monolayer. The quality and properties of the resulting SAM are highly dependent on the substrate preparation, deposition conditions, and subsequent characterization methods.

Self-Assembly on Silicon Surfaces

Silicon is a technologically important substrate due to its prevalence in the electronics and biomedical device industries. The formation of 10-undecenoic acid SAMs on hydrogen-terminated silicon (H-Si(111)) has been studied to create functionalized surfaces with minimal oxidation of the underlying silicon.[1]

Mechanism of Attachment

The assembly process on H-Si(111) involves a hydrosilylation reaction where the terminal alkene/alkyne group reacts with the Si-H bond on the surface, forming a stable Si-C covalent bond. This reaction can be initiated thermally or with UV light, although milder, room-temperature methods have also been developed.[2] The carboxylic acid groups of adjacent molecules can interact via hydrogen bonding, contributing to the stability and order of the monolayer.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing high-quality SAMs. The following sections outline the key experimental procedures for substrate preparation, monolayer assembly, and characterization.

Substrate Preparation: Hydrogen-Termination of Si(111)

A pristine, oxide-free, hydrogen-terminated silicon surface is essential for the formation of a high-quality monolayer.

-

Cleaning: P-type Si(111) wafers are cleaned to remove organic and metallic contaminants. A common procedure involves sonication in acetone and methanol, followed by rinsing with deionized water.

-

Oxide Removal and H-Termination: The native silicon dioxide layer is etched away to yield a hydrogen-terminated surface. This is typically achieved by immersing the wafers in a 40% ammonium fluoride (NH₄F) solution for approximately 20 minutes under an argon purge.[1]

-

Drying: After etching, the wafers are rinsed with deionized water and dried under a stream of dry nitrogen. The resulting surface is hydrophobic and should be used immediately for monolayer deposition to prevent re-oxidation.

Self-Assembled Monolayer (SAM) Deposition

-

Solution Preparation: 10-undecenoic acid is purified, often by distillation under reduced pressure.[4] A deposition solution is prepared, which can be the neat undecenoic acid or a solution in a suitable solvent like tetrahydrofuran (THF).[4][5]

-

Immersion: The freshly prepared H-terminated Si(111) wafer is immersed in the 10-undecenoic acid solution.

-

Assembly Conditions: The assembly can be carried out under various conditions. A mild method involves immersing the substrate in neat undecylenic acid containing a catalytic amount (e.g., 0.1 mol %) of a radical initiator like 4-(decanoate)-2,2,6,6-tetramethylpiperidinooxy (TEMPO-C10) at room temperature for 24 hours.[2] Thermal deposition at elevated temperatures (e.g., 150-200 °C) for shorter durations (5-20 minutes) has also been reported.[3]

-

Rinsing: After assembly, the wafer is removed from the solution and rinsed thoroughly with solvents such as acetone, methanol, and water to remove any physisorbed molecules.[4]

Characterization Techniques

A multi-technique approach is necessary to confirm the formation and quality of the SAM.

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition of the surface and verify the covalent attachment. High-resolution scans of the Si(2p), C(1s), and O(1s) regions are particularly informative. A minimal SiOx peak around 102 eV indicates that the silicon surface did not significantly oxidize during assembly.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Often performed in an Attenuated Total Reflection (ATR) mode (HATR-IR). This technique is used to characterize the chemical bonds present and the conformational order of the alkyl chains. Key vibrational modes include C-H stretching (around 2800-3000 cm⁻¹), C=O stretching of the carboxylic acid (around 1710 cm⁻¹), and C=C stretching (if unreacted).[1][3]

-

Atomic Force Microscopy (AFM): Provides topographical information about the monolayer. It can be used to assess surface coverage, morphology, and the presence of islands or defects.[3]

-

Contact Angle Goniometry: Measures the static or dynamic contact angle of a liquid (typically water) on the surface. A high contact angle for a non-polar liquid and a lower contact angle for water on the acid-terminated surface can indicate the successful formation of a hydrophilic SAM.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from the characterization of 10-undecenoic acid SAMs on silicon surfaces.

Table 1: Contact Angle Measurements

Contact angle measurements provide information about the surface energy and wettability.

| Surface Condition | Liquid | Contact Angle (°) | Reference |

| H-Terminated Si(111) | Water | ~83° | [4] |

| 10-Undecenoic Acid SAM | Water | 65-75° | [4] |

Note: The decrease in water contact angle after SAM formation indicates the successful presentation of hydrophilic carboxylic acid groups at the surface.

Table 2: FTIR Spectroscopy Peak Assignments

FTIR spectroscopy identifies the chemical functional groups present on the surface.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference |

| ~2900-3200 | O-H stretch (broad) | H-bonding in carboxylic acid groups | [3] |

| 2925 / 2854 | νₐ(CH₂) / νₛ(CH₂) | Asymmetric/Symmetric CH₂ stretch | [4] |

| ~1710 | C=O stretch | Carboxylic acid group present | [1] |

| ~1640 | C=C stretch | Terminal alkene (if unreacted) | [3] |

Note: The position of the CH₂ stretching peaks can indicate the degree of conformational order (crystallinity) of the alkyl chains. Well-ordered, all-trans chains typically show peaks at lower wavenumbers (e.g., 2918 and 2850 cm⁻¹).

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data

XPS provides the elemental composition and information on the chemical state of the surface.

| Element (Core Level) | Binding Energy (eV) | Assignment | Significance | Reference |

| Si (2p) | ~99.3 | Bulk Si | Confirms Si substrate | [1] |

| Si (2p) | ~102 | SiOx | Minimal presence indicates low oxidation | [1] |

| C (1s) | ~285 | C-C / C-H | Alkyl chain backbone | [4] |

| C (1s) | ~289 | O=C-O | Carboxylic acid carbon | [4] |

| O (1s) | ~532.5 | C=O / C-O -H | Oxygen in carboxylic acid | [4] |

Self-Assembly on Other Surfaces

While silicon is a primary substrate, the principles of this compound self-assembly can be extended to other materials relevant to drug development and material science.

-

Silver (Ag) Surfaces: Carboxylic acids can form SAMs on silver, typically through the formation of a carboxylate-silver bond. The interaction is strong and can lead to well-ordered monolayers. The bifunctional nature of 10-undecenoic acid allows it to act as a linker, for instance, in controlled-release systems involving silver ions from nanoparticles.[7][8]

-

Gold (Au) Surfaces: While thiols are more common for forming SAMs on gold, carboxylic acids can also adsorb, though the interaction is generally weaker. The assembly is often mediated by the carboxylate group interacting with the gold surface.[9]

-

Metal Oxides (e.g., ZrO₂, TiO₂): The carboxylic acid group of alkanoic acids can form strong coordination bonds with various metal oxide surfaces, leading to robust and ordered monolayers.[10] This is a promising route for the surface modification of metal oxide nanoparticles used in drug delivery and imaging.

Conclusion

The self-assembly of 10-undecenoic acid provides a robust and versatile method for the functionalization of a wide range of surfaces, most notably silicon. The formation of a dense, covalently-bound monolayer with exposed carboxylic acid groups creates a platform for further chemical modification, essential for applications in biosensing, drug delivery, and creating biocompatible interfaces. The successful fabrication of these surfaces relies on meticulous control over experimental conditions and comprehensive characterization using a suite of surface-sensitive techniques. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals aiming to leverage the unique properties of this compound SAMs in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanoscience.com [nanoscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous Release of Silver Ions and 10-Undecenoic Acid from Silver Iron-Oxide Nanoparticles Impregnated Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the nature of active sites for formic acid decomposition on gold catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

10-Undecynoic Acid: A Technical Guide to its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecynoic acid (10-UDYA), a terminal acetylenic fatty acid, has garnered significant interest for its potent antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of its efficacy, mechanisms of action, and the experimental methodologies used to evaluate its properties. The information is tailored for researchers, scientists, and professionals involved in the development of novel antimicrobial and antifungal therapeutics.

Antimicrobial Properties

This compound has demonstrated significant bactericidal and bacteriostatic effects, particularly against oral pathogens. Its activity extends to both planktonic bacteria and complex biofilm structures.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound against cariogenic Streptococcus species has been quantitatively assessed through various metrics. The data presented below is crucial for understanding its potential as an antibacterial agent.

| Parameter | Organism(s) | Concentration (mg/mL) | Notes |

| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans, Streptococcus sobrinus | 2.5 | Growth inhibition of planktonic bacteria.[1][2] |

| Minimum Bactericidal Concentration (MBC) | Streptococcus mutans, Streptococcus sobrinus | 5.0 | Killing effect on planktonic bacteria.[1][2] |

| Minimum Biofilm Inhibitory Concentration (MBIC90) | Streptococcus mutans, Streptococcus sobrinus | 2.5 | 90% inhibition of biofilm formation.[1][2] |

| Complete Biofilm Inhibition Concentration | Streptococcus mutans, Streptococcus sobrinus | 5.0 | Complete prevention of biofilm formation.[1][2] |

| Minimum Biofilm Biocidal Concentration (MBBC) | Streptococcus mutans, Streptococcus sobrinus | 5.0 | Biocidal concentration towards pre-existing biofilms after 6 hours of treatment.[1][2] |

| Minimum Biofilm Eradication Concentration (MBEC50) | Streptococcus mutans, Streptococcus sobrinus | 7.0 | Eradication of 50% of the pre-existing biofilm.[1][2] |

Antibacterial Mechanism of Action

The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane. Its lipophilic nature allows it to traverse the plasma membrane, leading to a decrease in hydrophobic lipid-lipid and lipid-protein interactions. This "surfactant-like" characteristic is believed to be responsible for its antimicrobial effects.[1] Furthermore, it has been observed to suppress acidogenicity and aciduricity in oral streptococci, which are crucial virulence factors for these bacteria.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 10-Undecynoic Acid Derivatives in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of 10-undecynoic acid derivatives for drug delivery. This document includes experimental protocols for the synthesis of this compound, its derivatization, and conjugation to therapeutic agents. Furthermore, it discusses cellular uptake mechanisms and provides quantitative data where available.

Introduction to this compound in Drug Delivery

This compound is a fatty acid containing a terminal alkyne group, making it a versatile building block for various bioconjugation strategies. Its hydrophobic carbon chain can facilitate the encapsulation of lipophilic drugs, while the terminal alkyne allows for covalent attachment of drugs, targeting ligands, or polymers through reactions like esterification, amidation, and "click chemistry." These derivatives can self-assemble into nanostructures such as micelles or be incorporated into larger drug delivery systems like nanoparticles and liposomes to improve drug solubility, stability, and targeted delivery.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available 10-undecenoic acid. The terminal double bond is first halogenated and then dehydrohalogenated to yield the desired terminal alkyne.

Protocol 1: Synthesis of this compound from 10-Undecenoic Acid

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

10-Undecenoic acid

-

Bromine

-

Dry ether

-

Sodamide (NaNH₂)

-

Liquid ammonia

-

Ferric chloride (anhydrous)

-

Sodium metal

-

Ammonium chloride

-

6N Hydrochloric acid

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

Bromination: Dissolve 10-undecenoic acid (0.271 mole) in dry ether (210 ml) in a flask. Cool the solution to below 0°C and add bromine (approx. 15 ml) dropwise with constant stirring until the bromine color persists. Remove excess bromine by adding a few drops of 10-undecenoic acid.

-

Preparation of Sodamide: In a three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, add liquid ammonia (1.5 L). Add a catalytic amount of anhydrous ferric chloride (1.2-1.5 g) followed by sodium metal (6 g) to generate catalytic iron. Then, add the remaining sodium metal (total of 1.2 g atoms) in pieces and stir for 30 minutes to form sodamide.

-

Dehydrobromination: Slowly add the ethereal solution of 10,11-dibromohendecanoic acid from step 1 to the sodamide suspension in liquid ammonia. Stir the reaction mixture for 6 hours.

-

Work-up: After stirring, cautiously add an excess of solid ammonium chloride to quench the reaction. Allow the ammonia to evaporate. Add water to dissolve the salts.

-

Extraction and Purification: Acidify the aqueous solution with 6N hydrochloric acid and extract with ether. Wash the combined ethereal extracts with water until the pH is neutral and dry over anhydrous sodium sulfate. Remove the ether by evaporation. The resulting crude product is then purified by fractional distillation and recrystallization from petroleum ether to yield white crystals of this compound.

Synthesis of this compound Derivatives for Drug Conjugation

The carboxylic acid and terminal alkyne groups of this compound are the primary functional handles for derivatization and drug conjugation.

Esterification

Ester bonds are commonly used to link drugs containing hydroxyl groups to this compound. These ester linkages can be designed to be cleavable under physiological conditions, allowing for controlled drug release.

Protocol 2: General Esterification of this compound with a Drug Alcohol

This protocol is a general procedure based on standard esterification methods.

Materials:

-

This compound

-

Drug with a hydroxyl group (e.g., Paclitaxel)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other anhydrous solvent

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.2 eq) and the hydroxyl-containing drug (1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ester conjugate.

Amide Coupling

Amide bonds provide a stable linkage between this compound and drugs containing primary or secondary amine groups.

Protocol 3: General Amide Coupling of this compound with an Amine-Containing Drug

This protocol is based on standard EDC/NHS coupling procedures.[2][3][4]

Materials:

-

This compound

-

Amine-containing drug (e.g., Doxorubicin)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or other suitable solvent

-

DIPEA (N,N-Diisopropylethylamine) (optional, as a base)

Procedure:

-

Dissolve this compound (1.2 eq) in anhydrous DMF.

-

Add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing drug (1 eq) in anhydrous DMF. Add DIPEA if the drug is in a salt form.

-

Add the activated this compound solution dropwise to the drug solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound is ideal for "click chemistry," a highly efficient and specific reaction with an azide-modified molecule to form a stable triazole linkage. This allows for the conjugation of drugs, targeting ligands, or polymers that have been pre-functionalized with an azide group.

Protocol 4: General CuAAC Reaction of this compound with an Azide-Modified Molecule

This protocol is based on established click chemistry procedures.[3][5][6][7]

Materials:

-

This compound derivative (e.g., ester or amide)

-

Azide-functionalized molecule (drug, PEG, targeting ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand

-

Solvent (e.g., water/t-butanol mixture, DMF)

Procedure:

-

Dissolve the this compound derivative (1 eq) and the azide-functionalized molecule (1.1 eq) in the chosen solvent system.

-

Prepare a fresh solution of sodium ascorbate (5 eq) in water.

-

Prepare a premixed solution of CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, the product can be purified by appropriate methods such as column chromatography, dialysis (for polymers), or preparative HPLC.

Formulation and Characterization of Drug Delivery Systems

This compound derivatives can be formulated into various nanocarriers. For instance, amphiphilic conjugates of this compound with hydrophilic polymers like polyethylene glycol (PEG) can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs within their core.

Workflow for Formulation of Drug-Loaded Micelles:

Caption: Workflow for the formulation of drug-loaded micelles using a this compound-PEG conjugate.

Characterization: The resulting nanoparticles should be characterized for their size, morphology, drug loading capacity, and release kinetics.

-

Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Drug Loading: The amount of encapsulated drug is typically determined by lysing the nanoparticles and quantifying the drug content using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Table 1: Example of Drug Loading in Micellar Systems

| Polymer Micelle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |

| PEG-b-Poly(D,L-lactic acid) | Paclitaxel | ~10-20 | - | [8] |

| RNA-based micelles | Paclitaxel | - | - | [9] |

| mPEG-PCL | Methotrexate | 8.8 | 70.2 | [10] |

Note: Data for specific this compound systems is limited in publicly available literature; the table provides examples from similar polymeric micelle systems to give a general idea of expected values.

Drug Release Kinetics: In vitro drug release studies are performed, often at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0-6.5 to simulate the endosomal/lysosomal environment or tumor microenvironment).[7][10][11][12][13][14] The amount of released drug is measured over time.

Cellular Uptake Mechanisms

The cellular uptake of nanoparticles derived from this compound is expected to occur primarily through endocytosis.[15][16] The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.

Common Endocytic Pathways:

-

Clathrin-Mediated Endocytosis (CME): For nanoparticles typically in the size range of 100-200 nm.

-

Caveolae-Mediated Endocytosis (CvME): For smaller nanoparticles, around 50-80 nm.

-

Macropinocytosis: A less specific pathway for larger particles.

Targeted Drug Delivery:

To enhance uptake by specific cells, such as cancer cells, the surface of the nanoparticles can be functionalized with targeting ligands. Folic acid is a common targeting moiety because the folate receptor is overexpressed on the surface of many cancer cells.[5][17] Conjugating folic acid to the distal end of a PEG chain on a this compound-based nanoparticle can facilitate receptor-mediated endocytosis.

Signaling Pathway for Folate Receptor-Mediated Endocytosis:

Caption: Simplified diagram of folate receptor-mediated endocytosis of a targeted nanoparticle.

Conclusion

This compound is a valuable and versatile platform for the development of novel drug delivery systems. Its dual functionality allows for the creation of a wide range of derivatives capable of forming various nanostructures for encapsulating and delivering therapeutic agents. The ability to easily incorporate targeting moieties through click chemistry further enhances its potential for targeted cancer therapy. Future research should focus on optimizing the synthesis of specific drug conjugates, conducting detailed in vitro and in vivo studies to evaluate their efficacy and safety, and further elucidating the specific cellular pathways involved in their mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Folic acid conjugated nanoparticles of mixed lipid monolayer shell and biodegradable polymer core for targeted delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA-based micelles: A novel platform for paclitaxel loading and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxorubicin delivery performance of superparamagnetic carbon multi-core shell nanoparticles: pH dependence, stability and kinetic insight - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms | MDPI [mdpi.com]

- 16. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Surface Functionalization with 10-Undecynoic Acid: A Guide for Researchers in Biosensing and Drug Development

Application Note

This document provides a comprehensive protocol for the surface functionalization of silicon and gold substrates with 10-undecynoic acid. The terminal alkyne and carboxylic acid functionalities of this molecule make it a versatile linker for the covalent immobilization of biomolecules, nanoparticles, and other moieties of interest in the fields of drug development, biosensing, and materials science. The presented protocols cover substrate preparation, self-assembled monolayer (SAM) formation, and subsequent surface modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" chemistry reaction.

The protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to create well-defined, functionalized surfaces for a variety of applications, including the fabrication of biosensors, the development of targeted drug delivery systems, and the study of cell-surface interactions.

Data Presentation

Successful surface functionalization is typically verified through a combination of characterization techniques. The following tables summarize expected quantitative data for silicon and gold surfaces before and after functionalization with this compound and subsequent click chemistry.

Table 1: Surface Characterization Data for Functionalized Silicon (Si) Substrates

| Surface Modification Step | Water Contact Angle (Advancing) | Ellipsometric Thickness (Å) |

| Hydrogen-Terminated Si(111) | ~85° | 0 |

| This compound SAM on Si(111) | 65° | 12-15 |

| After CuAAC with Azide-PEG | 45-55° | 25-35 |

Table 2: Surface Characterization Data for Functionalized Gold (Au) Substrates

| Surface Modification Step | Water Contact Angle (Advancing) | Ellipsometric Thickness (Å) |

| Clean Gold | <10° | 0 |

| This compound SAM on Gold | 70-80° | 10-14 |

| After CuAAC with Azide-DNA | 50-60° | 30-50 |

Experimental Protocols

Protocol 1: Functionalization of Silicon (Si) Wafers with this compound

This protocol describes the formation of a self-assembled monolayer of this compound on a silicon substrate. The process begins with the generation of a hydrogen-terminated silicon surface, followed by the hydrosilylation of the terminal alkene of a similar molecule, undecylenic acid, which is analogous to the alkyne of this compound for this reaction.

Materials:

-

Silicon (111) wafers

-

40% Ammonium fluoride (NH₄F) solution

-

10-Undecenoic acid (distilled)

-